molecular formula C14H22N2O2 B14731577 2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 6269-00-7

2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione

Katalognummer: B14731577
CAS-Nummer: 6269-00-7
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: NGNYLZMYGUUXSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.337 g/mol . It is known for its unique structure, which includes two methyl(propan-2-yl)amino groups attached to a cyclohexa-2,5-diene-1,4-dione core. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with methyl(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-2,5-diene-1,4-dione compounds .

Wissenschaftliche Forschungsanwendungen

2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Bis[(2-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione
  • 2,5-Bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione
  • 2,5-Bis[(2-methylanilino)-1,4-benzoquinone]

Uniqueness

2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of methyl(propan-2-yl)amino groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

6269-00-7

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

2,5-bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H22N2O2/c1-9(2)15(5)11-7-14(18)12(8-13(11)17)16(6)10(3)4/h7-10H,1-6H3

InChI-Schlüssel

NGNYLZMYGUUXSM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C)C1=CC(=O)C(=CC1=O)N(C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.